N-methacryloyl pyrrole
Description
N-methacryloyl pyrrole is a compound that belongs to the class of methacrylate derivatives. It is characterized by the presence of a methacryloyl group attached to the nitrogen atom of a pyrrole ring.
Properties
Molecular Formula |
C8H9NO |
|---|---|
Molecular Weight |
135.16 g/mol |
IUPAC Name |
2-methyl-1-pyrrol-1-ylprop-2-en-1-one |
InChI |
InChI=1S/C8H9NO/c1-7(2)8(10)9-5-3-4-6-9/h3-6H,1H2,2H3 |
InChI Key |
DMAIMOVBUJGADU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)N1C=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: N-methacryloyl pyrrole can be synthesized through the reaction of pyrrole with methacryloyl chloride in the presence of a base such as potassium . The reaction typically involves the following steps:
- Pyrrole is mixed with potassium in dry toluene under an inert atmosphere (argon).
- The mixture is stirred at reflux temperature for a couple of hours.
- The solvent is removed, and the resulting pyrrylpotassium is dried under vacuum.
- The pyrrylpotassium is then suspended in dry ether, and meth
Q & A
Q. Key Optimization Factors :
- Catalyst choice (natural vs. synthetic) impacts yield and regioselectivity .
- Base-free conditions reduce side reactions like electrophilic polymerization .
Basic: How can spectroscopic and computational methods elucidate the molecular structure of this compound?
Answer:
A combination of experimental and theoretical techniques is critical:
- NMR/FT-IR : Assign functional groups (e.g., methacryloyl C=O stretch at ~1700 cm⁻¹) .
- X-ray diffraction : Resolves crystal packing and bond lengths (e.g., pyrrole ring alternation ~1.38–1.43 Å) .
- DFT calculations : Validate geometries and electronic structures (e.g., B3LYP/6-311++G(d,p) basis set predicts vibrational frequencies with 94–100% accuracy vs. experimental data) .
Example : DFT-computed N–H bond length in pyrrole (1.01 Å) aligns with X-ray data .
Advanced: How do substituents influence the electropolymerization efficiency of this compound?
Answer:
Substituent effects are studied via in-situ electrochemical impedance spectroscopy (EIS) :
- N-Methacryloyl groups increase steric hindrance, slowing polymerization kinetics compared to unsubstituted pyrrole .
- Monomer concentration : Higher pyrrole concentrations (≥0.1 M) enhance polypyrrole conductivity by promoting linear chain growth .
- Doping agents : Sodium salicylate improves film stability by balancing charge during electrosynthesis .
Methodological Tip : Use odd random phase EIS (ORP-EIS) to distinguish Faradaic and non-Faradaic processes during polymerization .
Advanced: What computational approaches validate the electronic properties of this compound derivatives?
Answer:
Density Functional Theory (DFT) and wavefunction analysis are pivotal:
- NICS(1) values : Quantify aromaticity (e.g., pyrrole rings in Ti-Pyr complexes show NICS(1) = −8.8 to −13.3 ppm, indicating strong aromaticity) .
- Multiwfn software : Analyzes charge transfer (e.g., pyrrole fragment loses 0.43 electrons in excited states) .
- B3LYP/def2-TZVP : Predicts reaction pathways (e.g., [2+2] cycloaddition on Si(100)-2×1 surfaces) .
Case Study : DFT predicts pyrrole adsorption on Si(100) via Si–N/Si–C bonds, confirmed by photoemission spectroscopy .
Data Contradiction: How to resolve discrepancies between DFT-predicted and experimental vibrational spectra?
Answer:
Systematic error analysis is essential:
- Basis set limitations : Upgrade to def2-TZVP for better agreement with experimental IR peaks .
- Anharmonic corrections : Include D3 dispersion to improve accuracy for low-frequency modes (e.g., C–H out-of-plane bends) .
- Solvent effects : PCM models reconcile gas-phase DFT calculations with solution-phase experimental data .
Example : G4 method predicts pyrrole vibrational frequencies within 6% error vs. experimental values .
Reaction Mechanisms: How do transition metals mediate pyrrole synthesis pathways?
Answer:
Early vs. late transition metals exhibit distinct mechanisms:
- Ti catalysts : Enable [2+2+1] cycloaddition via dianionic pyrrole intermediates (16-electron Ti complexes) .
- Fe/Cr complexes : Stabilize neutral pyrrole ligands via back-donation (18-electron configurations) .
- Au catalysis : Directs hydroxymethyl-alkyne cycloaddition for polysubstituted pyrroles under mild conditions .
Key Insight : Metal coordination alters pyrrole’s electron density, enabling regioselective functionalization .
Quantum Phenomena: Do quantum effects impact this compound’s surface interactions?
Answer:
Yes, quantum tunneling and zero-point energy influence molecular motion:
- Adsorption on metals : Pyrrole’s tilt angle (~16.5° on Si(100)) is governed by quantum motion overriding classical predictions .
- Vibrational spectra : Anomalies in C–H stretching modes (e.g., 3100–3150 cm⁻¹) arise from quantum nuclear effects .
Experimental Validation : Angle-resolved NEXAFS confirms quantum-driven adsorption geometries .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
